molecular formula C15H20Cl2N2 B5190983 2-(2,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

2-(2,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

Cat. No. B5190983
M. Wt: 299.2 g/mol
InChI Key: GMBQVXMEPMJXFC-UHFFFAOYSA-N
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Description

2-(2,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine, also known as DMOP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. DMOP is a heterocyclic compound that belongs to the pyrazine family. It has a unique molecular structure that makes it a valuable compound in scientific research.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist. This compound has been shown to block the binding of dopamine to its receptors, which results in a decrease in the release of dopamine in the brain. This mechanism of action is thought to be responsible for its potential therapeutic effects in Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. This compound has also been found to have antiviral activity against the influenza virus and herpes simplex virus. In addition, this compound has been shown to have antifungal activity against Candida albicans.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has several advantages as a chemical compound for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other chemical compounds used in scientific research. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. This compound is also highly toxic and should be handled with care in the lab.

Future Directions

There are several future directions for the study of 2-(2,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine. One potential direction is the development of this compound derivatives with improved pharmacological properties. Another direction is the investigation of the potential therapeutic effects of this compound in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Furthermore, the use of this compound as a chemical probe for the study of dopamine receptors and their role in various biological processes is an interesting avenue for future research.
Conclusion:
In conclusion, this compound is a valuable chemical compound that has potential applications in various research fields. Its unique molecular structure and biological activities make it a promising compound for the development of therapeutic agents and chemical probes for the study of dopamine receptors. The synthesis method of this compound is a complex process that requires expertise in organic chemistry. This compound has several advantages as a chemical compound for lab experiments, but also has some limitations that should be considered. Further research on this compound and its derivatives is needed to fully understand its potential applications in scientific research.

Synthesis Methods

2-(2,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine can be synthesized through a multistep reaction process. The synthesis method involves the reaction of 2,4-dichlorobenzylamine with 1-methylpiperazine in the presence of a base, followed by a cyclization reaction to form the pyrazine ring. The final product is obtained after purification through column chromatography. The synthesis method of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-(2,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been extensively studied for its potential applications in various research fields. It has been found to have a wide range of biological activities, including antitumor, antiviral, and antifungal activities. This compound has also been studied for its potential as a therapeutic agent for the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2/c1-11-15-3-2-6-18(15)7-8-19(11)10-12-4-5-13(16)9-14(12)17/h4-5,9,11,15H,2-3,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBQVXMEPMJXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCN2CCN1CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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